6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

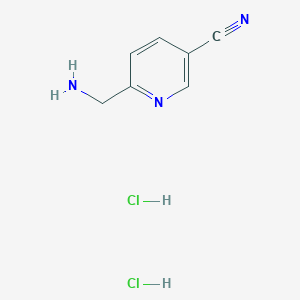

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride is systematically identified by its IUPAC name, which reflects its pyridine backbone, substituents, and counterions. The compound consists of a pyridine ring with a nitrile group (-CN) at position 3 and an aminomethyl group (-CH₂NH₂) at position 6. The dihydrochloride designation indicates two chloride ions neutralizing the protonated aminomethyl group, forming a salt.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1350362-43-4 |

| Molecular Formula | C₇H₉Cl₂N₃ |

| Molecular Weight | 206.07 g/mol |

| SMILES | Cl.Cl.N#CC1=CN=C(CN)C=C1 |

| InChI | SWLHCVDQOMSOAV-UHFFFAOYSA-N |

| PubChem CID | 124201911 |

The systematic name adheres to IUPAC guidelines, prioritizing substituent numbering to achieve the lowest possible locants. The nitrile group at position 3 and aminomethyl group at position 6 are positioned to minimize numerical values while maintaining clarity.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is defined by its pyridine core and substituents. The pyridine ring is planar, with delocalized π-electrons stabilizing the aromatic structure. The nitrile group at position 3 is oriented orthogonally to the ring, while the aminomethyl group at position 6 adopts a tetrahedral configuration around the nitrogen atom due to its NH₂+ charge in the dihydrochloride form.

Key geometric features :

- Pyridine ring bonds : C-N bonds (~1.34 Å) and C-C bonds (~1.39 Å) exhibit typical aromatic bond lengths.

- Aminomethyl group : The CH₂-NH₂+ moiety forms a tetrahedral geometry around the nitrogen, with C-N bond lengths of ~1.47 Å.

- Nitrile group : The linear C≡N group (bond length ~1.16 Å) is electron-withdrawing, influencing the electronic distribution of the pyridine ring.

While specific crystallographic data for this compound are not publicly available, analogous pyridine derivatives with similar substituents (e.g., 6-(aminomethyl)nicotinonitrile) exhibit comparable geometries. Crystallographic studies often reveal hydrogen-bonding interactions between the protonated aminomethyl group and chloride counterions, stabilizing the salt form.

Tautomeric Forms and Protonation States

This compound exists predominantly in its doubly protonated form due to the presence of two chloride counterions. The aminomethyl group (-CH₂NH₂) is fully protonated as NH₃⁺, forming a stable salt. Below is an analysis of potential tautomeric and protonation states:

| Protonation State | Description | Stability |

|---|---|---|

| Dihydrochloride (NH₃⁺) | Both NH₂ groups protonated, forming NH₃⁺ | High (dominant form) |

| Monohydrochloride (NH₂⁺) | One NH₂ group protonated, forming NH₂⁺ | Moderate (pH-dependent) |

| Unprotonated (NH₂) | Free amine form | Low (requires high pH) |

The nitrile group (-CN) does not participate in tautomerism due to its triple bond, which is inert under physiological conditions. The pyridine ring’s nitrogen atom (at position 1, assuming numbering starts at the nitrile) remains unprotonated, as it is part of the aromatic system.

Protonation dynamics :

- pH-dependent behavior : In acidic environments, the aminomethyl group remains fully protonated (NH₃⁺), while in neutral or alkaline conditions, partial or complete deprotonation may occur, though the dihydrochloride form is stable across a wide pH range.

- Electrostatic interactions : The NH₃⁺ group engages in strong ionic interactions with chloride counterions, enhancing solubility in polar solvents.

Properties

IUPAC Name |

6-(aminomethyl)pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-3-6-1-2-7(4-9)10-5-6;;/h1-2,5H,4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLHCVDQOMSOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350362-43-4 | |

| Record name | 6-Aminomethylnicotinonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carbonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate (KMnO).

- Reduction : Can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH).

- Substitution : The amino group can participate in substitution reactions with alkyl halides or acyl chlorides.

Chemistry

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various substituted pyridine derivatives that are valuable intermediates in pharmaceutical synthesis.

Biology

In biological research, the compound is utilized in enzyme mechanism studies and as a ligand in binding assays. Its ability to form hydrogen bonds through the amino group allows it to interact with enzymes or receptors, potentially modulating their activity.

Medicine

The compound is investigated for its therapeutic properties, particularly in the development of new pharmaceuticals. Its unique structure may contribute to its efficacy in targeting specific biological pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can significantly modulate enzyme activity through competitive inhibition, showcasing its potential as a lead compound for drug development.

- Pharmaceutical Development : A study focused on synthesizing derivatives of this compound revealed promising results for anti-inflammatory applications, indicating its utility in medicinal chemistry.

- Catalytic Applications : In industrial settings, the compound has been successfully employed as a catalyst for various organic reactions, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to changes in the biochemical pathways and processes within cells .

Comparison with Similar Compounds

Functional Group and Structural Variations

The following table summarizes key structural and functional differences between 6-(aminomethyl)pyridine-3-carbonitrile dihydrochloride and analogous compounds:

Crystallographic and Stability Considerations

- Crystal Packing: Derivatives like 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one (orthorhombic crystal system, a = 19.3334 Å, b = 12.1156 Å, c = 20.644 Å ) demonstrate how bulky substituents (e.g., chloropyridinyl) influence lattice stability. In contrast, the smaller aminomethyl group in the target compound likely reduces steric strain, favoring simpler crystal structures.

- Thermal Stability : While melting/boiling points are unspecified for the dihydrochloride, methyl ester derivatives (e.g., ) typically exhibit higher thermal stability due to reduced polarity.

Pharmaceutical Intermediates

- The dihydrochloride salt form of 6-(aminomethyl)pyridine-3-carbonitrile is critical in synthesizing kinase inhibitors and receptor modulators, leveraging its amine for covalent bonding to biological targets .

- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride () is preferred in prodrug designs due to its ester moiety, which can be hydrolyzed in vivo.

Biological Activity

6-(Aminomethyl)pyridine-3-carbonitrile dihydrochloride (CAS No. 1350362-43-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it valuable in medicinal chemistry and biochemical research.

The molecular formula of this compound is C7H9Cl2N3, indicating the presence of two chlorine atoms and three nitrogen atoms, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its application in synthesizing more complex organic molecules and pharmaceuticals .

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific enzymes or metal ions. This interaction can modulate enzymatic activities and influence biochemical pathways within cells. The compound's mechanism of action often involves the inhibition or activation of target proteins, leading to observable biological effects .

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties against various pathogens. It has been evaluated for its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may induce cell death in cancer cells through mechanisms such as apoptosis or methuosis, a form of cell death characterized by vacuolization .

- Enzyme Inhibition : There is evidence supporting the role of this compound as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in diseases where these enzymes are dysregulated .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced activity. The study highlighted the importance of structural modifications in optimizing biological activity .

Anticancer Evaluation

Another significant study focused on the anticancer potential of this compound. It was found to effectively induce cell death in glioblastoma cells through a mechanism involving microtubule disruption, leading to increased cytotoxicity. The findings suggest that structural variations can greatly influence the efficacy of pyridine derivatives as anticancer agents .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds was conducted.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(Aminomethyl)pyridine-3-carbonitrile | Moderate antimicrobial | Enzyme inhibition |

| 4-(Aminomethyl)pyridine-3-carbonitrile | Low anticancer activity | Unknown |

| This compound | Strong antimicrobial & anticancer | Enzyme modulation |

This table illustrates that while other derivatives exhibit some biological activity, this compound stands out for its dual action against microbial infections and cancer cell lines.

Q & A

Q. What controls are essential in kinase inhibition assays to avoid false positives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.